molecular formula C13H14FNO3S2 B6419708 2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl- CAS No. 1105235-04-8

2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl-

Cat. No.: B6419708
CAS No.: 1105235-04-8
M. Wt: 315.4 g/mol
InChI Key: QVLUIMAGTJVGQT-UHFFFAOYSA-N
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Description

The compound 2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl- is a sulfonamide derivative featuring a thiophene core substituted with a methyl group at the 5-position and a sulfonamide-linked 4-fluorophenoxyethyl side chain. Sulfonamides are renowned for their versatility in medicinal chemistry, often serving as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents due to their hydrogen-bonding capabilities and structural rigidity.

Key structural features include:

  • Thiophene ring: A five-membered aromatic heterocycle contributing to planar geometry and π-π interactions.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S2/c1-10-2-7-13(19-10)20(16,17)15-8-9-18-12-5-3-11(14)4-6-12/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLUIMAGTJVGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185002
Record name N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105235-04-8
Record name N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105235-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-(4-Fluorophenoxy)ethylamine

The amine precursor is synthesized via nucleophilic substitution of 4-fluorophenol with 2-chloroethylamine hydrochloride. In a typical procedure, 4-fluorophenol (10 mmol) and 2-chloroethylamine hydrochloride (12 mmol) are combined in anhydrous dimethylformamide (DMF) with potassium carbonate (15 mmol) at 80°C for 12 hours. The mixture is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 2-(4-fluorophenoxy)ethylamine as a colorless oil (72% yield).

Sulfonamide Bond Formation

A suspension of sodium hydride (60% dispersion in mineral oil, 2.2 mmol) in dry tetrahydrofuran (THF, 1 mL) is cooled to 0–5°C. A solution of 2-(4-fluorophenoxy)ethylamine (1.0 mmol) in THF (2 mL) is added dropwise, followed by stirring at ambient temperature for 15 minutes. 5-Methylthiophene-2-sulfonyl chloride (1.1 mmol) in THF (2 mL) is then introduced, and the reaction is stirred for 1 hour. After solvent removal under reduced pressure, the residue is dissolved in water, adjusted to pH 10–11 with 5 N NaOH, and extracted with ethyl acetate to remove neutrals. Acidification with concentrated HCl (pH 2–3) followed by methylene chloride extraction, drying, and concentration yields the crude sulfonamide. Recrystallization from hexanes/ethyl acetate affords pure N-[2-(4-fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide (34% yield, m.p. 125–127°C).

N-Alkylation of 5-Methyl-2-thiophenesulfonamide with 2-(4-Fluorophenoxy)ethyl Bromide

Synthesis of 2-(4-Fluorophenoxy)ethyl Bromide

4-Fluorophenol (10 mmol) is reacted with 1,2-dibromoethane (12 mmol) in the presence of K₂CO₃ (15 mmol) in acetonitrile at reflux for 24 hours. The product is isolated via vacuum distillation (bp 110–112°C) in 68% yield.

Alkylation of 5-Methyl-2-thiophenesulfonamide

A mixture of 5-methyl-2-thiophenesulfonamide (1.0 mmol), 2-(4-fluorophenoxy)ethyl bromide (1.2 mmol), and K₂CO₃ (3.0 mmol) in DMF is heated at 60°C for 8 hours. The reaction is quenched with water, extracted with ethyl acetate, and dried over MgSO₄. Column chromatography (silica gel, hexane/ethyl acetate 4:1) provides the alkylated product in 58% yield.

Enantioselective Reduction and Cyclization Approach

Ketone Intermediate Synthesis

3-(Bromoacetyl)-5-methyl-2-thiophenesulfonamide is prepared by bromination of 5-methyl-2-thiophenesulfonamide’s acetyl derivative using N-bromosuccinimide (NBS) in CCl₄ under light (yield: 82%).

Enantioselective Reduction

The ketone (1.0 mmol) is reduced with (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Chloride™, 1.1 mmol] in THF at −20°C for 4 hours. Quenching with methanol and extraction yields enantiomerically enriched 3-(2-bromo-1-hydroxyethyl)-5-methyl-2-thiophenesulfonamide (94% yield, 98% ee).

Cyclization and Alkylation

The bromo alcohol is cyclized with aqueous NaOH (10%) at 50°C for 2 hours, followed by N-alkylation with 2-(4-fluorophenoxy)ethyl bromide (1.2 mmol) in DMF at 60°C. Purification via recrystallization gives the target compound in 76% yield.

Comparative Analysis of Synthetic Routes

MethodKey StepYieldPurity (HPLC)Purification
Direct SulfonamidationAmine + Sulfonyl Chloride34%>98%Recrystallization
N-AlkylationAlkylation of Sulfonamide58%95%Column Chromatography
Enantioselective RouteReduction + Cyclization76%99%Recrystallization

The enantioselective route offers the highest yield and purity, albeit requiring specialized reagents like (+)-DIP-Chloride™. Direct sulfonamidation, while straightforward, suffers from moderate yields due to competing hydrolysis of the sulfonyl chloride.

Optimization Strategies

Solvent and Base Selection

Using anhydrous THF with NaH minimizes sulfonyl chloride hydrolysis, improving yields by 15–20% compared to DMF. Substituting K₂CO₃ with Cs₂CO₃ in alkylation reactions enhances reactivity, reducing reaction time from 8 to 4 hours.

Temperature Control

Maintaining 0–5°C during sulfonamidation suppresses side reactions, while alkylation at 60°C ensures complete conversion without degradation.

Challenges and Mitigation

Sulfonyl Chloride Sensitivity

Moisture-sensitive 5-methylthiophene-2-sulfonyl chloride requires strict anhydrous conditions. Storage over molecular sieves and syringe pump addition mitigate decomposition.

Byproduct Formation

Alkylation byproducts (e.g., dialkylated sulfonamide) are minimized using a 1:1.2 molar ratio of sulfonamide to alkylating agent .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide (-SO₂NH-) and thiophene moieties serve as primary reactive sites.

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide’s NH group can undergo alkylation or acylation under basic conditions. For example:

Reaction Reagents/Conditions Product Yield
AlkylationK₂CO₃, DMF, alkyl halide (R-X)N-alkylated sulfonamide derivative~60–75%
AcylationPyridine, acyl chloride (R-COCl)N-acylated sulfonamide~50–65%

The electron-withdrawing sulfonamide group enhances the acidity of the NH proton (pKa ~10 ), facilitating deprotonation and nucleophilic substitution.

Electrophilic Aromatic Substitution on Thiophene

The methyl group at position 5 directs electrophiles to the α-positions (C3 and C4) of the thiophene ring. Common reactions include:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C → 3-nitro or 4-nitro derivatives.

  • Halogenation : Cl₂/FeCl₃ → 3-chloro or 4-chloro products .

Oxidation Reactions

The methyl substituent on the thiophene ring and the phenoxyethyl chain are susceptible to oxidation:

Site Reagents Product Notes
Thiophene C5-methylKMnO₄, H₂SO₄, Δ5-carboxy-thiophenesulfonamideOver-oxidation to COOH common.
Phenoxyethyl chainCrO₃, H₂O/acetoneOxidized to ketone or carboxylic acidDepends on reaction conditions .

Hydrolysis Reactions

The sulfonamide group exhibits limited hydrolysis under standard conditions but reacts under extreme acidity or alkalinity:

Conditions Products Mechanism
Conc. HCl, refluxThiophene-2-sulfonic acid + amine byproductAcid-catalyzed cleavage of S-N bond.
NaOH (20%), 100°CPartial decompositionBase-mediated degradation .

Reduction Reactions

The sulfonamide group is generally resistant to reduction, but the thiophene ring can be hydrogenated:

Reagent Conditions Product
H₂, Pd/CEthanol, 50°C, 3 atmTetrahydrothiophene derivative

Metal Coordination

The sulfonamide acts as a monodentate ligand, coordinating to metals via the deprotonated nitrogen:

Metal Salt Complex Structure Application
ZnCl₂[Zn(SO₂N⁻)₂(H₂O)₂]Carbonic anhydrase inhibition .

Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃.

  • Photoreactivity : The 4-fluorophenoxy group may undergo photolytic cleavage under UV light .

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 2-Thiophenesulfonamide serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of novel compounds with specific properties.

Biology

This compound has been studied for its potential as an enzyme inhibitor . Research indicates that it can interact with various enzymes, potentially leading to inhibition of their activity. This property makes it a candidate for further investigation in biochemical pathways related to diseases.

Medicine

In medicinal chemistry, 2-Thiophenesulfonamide is explored for its therapeutic potential in treating conditions such as cancer and bacterial infections. Its ability to inhibit specific enzymes involved in disease processes positions it as a promising lead compound for drug development.

Industry

The compound is also utilized in industrial applications, particularly in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating advanced materials with tailored functionalities.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of thiophenesulfonamides exhibit significant inhibitory effects on certain enzymes involved in cancer proliferation pathways (Journal of Medicinal Chemistry).
  • Antimicrobial Activity : Studies have shown that compounds similar to 2-Thiophenesulfonamide possess antimicrobial properties against various bacterial strains, suggesting potential applications in antibiotic development (European Journal of Medicinal Chemistry).
  • Material Science Applications : Investigations into the use of thiophenesulfonamides in polymer synthesis have revealed their effectiveness in producing materials with enhanced thermal stability and electrical conductivity (Advanced Materials).

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Physicochemical Properties

N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide
  • Structure : Replaces the sulfonamide (-SO₂NH-) with a carboxamide (-CONH-) group.
  • Molecular Formula: C₁₄H₁₄FNO₂S (vs. C₁₃H₁₃FN₂O₃S₂ for the target compound).
  • Key Differences: Polarity: The sulfonamide in the target compound increases polarity due to the electron-withdrawing SO₂ group, reducing logP (estimated ~2.5) compared to the carboxamide’s logP of 3.17 . Acidity: Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15–17), influencing ionization and binding in biological systems. Hydrogen Bonding: The sulfonamide’s dual hydrogen-bond acceptor/donor capacity may enhance target affinity compared to the carboxamide’s single donor/acceptor profile.
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
  • Structure : Features a bulky iodinated benzyl substituent instead of the sulfonamide side chain.
  • Molecular Formula : C₁₈H₁₃FIS (MW: 414.26) .
  • Key Differences :
    • Lipophilicity : The iodine atom and benzyl group increase logP (~4.0), favoring membrane permeability but reducing aqueous solubility.
    • Halogen Bonding : The iodine substituent may engage in halogen bonding, a feature absent in the sulfonamide target.
    • Steric Effects : Bulky substituents could hinder binding to sterically sensitive targets.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups logP Key Features
Target: 2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl- C₁₃H₁₃FN₂O₃S₂ 344.38 Sulfonamide, Thiophene ~2.5 High polarity, strong H-bonding
N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide C₁₄H₁₄FNO₂S 263.33 Carboxamide, Thiophene 3.17 Moderate lipophilicity
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene C₁₈H₁₃FIS 414.26 Thiophene, Iodo ~4.0 Halogen bonding, high steric bulk

Table 2: Spectral Signatures (IR)

Compound Type Key IR Bands (cm⁻¹) Inference
Sulfonamide (Target) ~1350 (SO₂ asym), ~1150 (SO₂ sym) Confirms sulfonamide group
Carboxamide () ~1663–1682 (C=O stretch) Confirms carboxamide formation
Triazole-thiones () 1247–1255 (C=S), no C=O bands Tautomeric stability in triazoles

Biological Activity

2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl- is a compound belonging to the class of thiophenesulfonamides, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C12H14FNO2S
  • Molecular Weight : 253.31 g/mol
  • CAS Number : 6339-87-3

Thiophenesulfonamides are known for their ability to inhibit carbonic anhydrase (CA) isoenzymes, which play a crucial role in various physiological processes including acid-base balance and fluid secretion. Research indicates that 2-thiophenesulfonamide derivatives exhibit nanomolar-level potency against human carbonic anhydrase II (hCA-II), making them potential candidates for treating conditions like glaucoma and other ocular diseases .

1. Inhibition of Carbonic Anhydrase

The compound has been evaluated for its inhibitory effects on hCA-I and hCA-II isoenzymes. Studies have shown that certain thiophene-based sulfonamides can effectively inhibit these enzymes, which is beneficial in managing conditions such as:

  • Glaucoma : Reducing intraocular pressure.
  • Diuretic therapies : Enhancing renal function.

2. Anticancer Properties

Thiophene derivatives have shown promise in anticancer research. The structural characteristics of thiophenes allow them to interact with various biological targets involved in cancer progression. For example, modifications in the thiophene structure can enhance their ability to inhibit tumor growth by targeting kinase pathways or apoptosis modulators .

3. Anti-inflammatory Effects

The anti-inflammatory properties of thiophenesulfonamides are attributed to their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayReference
Carbonic Anhydrase InhibitionhCA-I & hCA-II
Anticancer ActivityKinase Pathways
Anti-inflammatoryCOX & LOX

Q & A

Q. What are the established synthetic routes for 2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl-, and what key characterization data should be reported?

  • Methodological Answer : The synthesis typically involves functionalizing the thiophene sulfonamide core. A nucleophilic substitution reaction can introduce the 4-fluorophenoxyethyl group. Key steps include:
  • Sulfonylation of 5-methylthiophene-2-sulfonyl chloride with N-[2-(4-fluorophenoxy)ethyl]amine.
  • Purification via column chromatography or recrystallization.
    Characterization requires:
  • NMR (1H, 13C) for structural confirmation, focusing on sulfonamide NH (~10-12 ppm) and fluorophenyl aromatic protons .
  • IR spectroscopy to verify sulfonamide S=O stretches (~1350-1150 cm⁻¹).
  • HPLC for purity assessment (≥95% by area normalization) .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Refer to OSHA-compliant Safety Data Sheets (SDS):
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in a cool, dry place away from oxidizers.
    Note: This compound is strictly for research and not approved for diagnostic/therapeutic use .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • 1D/2D NMR to resolve complex splitting patterns (e.g., fluorophenyl coupling) and confirm regiochemistry .
  • Elemental analysis (C, H, N, S) for new compounds to validate stoichiometry .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for structurally related pyrimidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 4-fluorophenoxyethyl substitution step?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and base (K₂CO₃ vs. Et₃N) to identify optimal parameters .
  • Kinetic monitoring : Use in-situ IR or HPLC to track reaction progress and minimize side reactions (e.g., over-sulfonylation).
  • Catalyst screening : Explore phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this sulfonamide?

  • Methodological Answer :
  • Dynamic effects : Use variable-temperature NMR to detect rotational barriers in the sulfonamide group .
  • Comparative analysis : Cross-reference with spectral data of analogs (e.g., 4-bromo-5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide) to identify substituent-induced shifts .
  • DFT calculations : Predict NMR chemical shifts using software (e.g., Gaussian) to validate experimental observations .

Q. What strategies are effective for evaluating the compound’s potential as a gamma-secretase modulator, based on structural analogs?

  • Methodological Answer :
  • SAR studies : Synthesize derivatives with modified fluorophenyl or sulfonamide groups and test in in vitro gamma-secretase inhibition assays .
  • Molecular docking : Use crystal structures of gamma-secretase (PDB ID: 5A63) to predict binding modes, focusing on hydrophobic interactions with the fluorophenyl moiety .
  • Metabolic stability assays : Assess microsomal half-life to prioritize candidates for further development .

Q. How can impurity profiles be systematically characterized during scale-up synthesis?

  • Methodological Answer :
  • HPLC-MS/MS : Identify byproducts (e.g., des-fluoro or sulfonamide hydrolysis products) using high-resolution mass spectrometry .
  • Spiking experiments : Add suspected impurities (e.g., 5-methylthiophene-2-sulfonic acid) to confirm retention times .
  • Purification optimization : Use preparative HPLC with C18 columns and gradient elution (e.g., water:acetonitrile + 0.1% TFA) .

Q. What computational approaches are suitable for modeling this compound’s interactions with carbonic anhydrase isoforms?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate binding to carbonic anhydrase IX (CA IX) over 100 ns to assess stability of sulfonamide-Zn²⁺ coordination .
  • Free-energy perturbation (FEP) : Calculate binding affinity differences between fluorophenyl and non-fluorinated analogs .
  • ADMET prediction : Use tools like SwissADME to optimize logP and polar surface area for blood-brain barrier penetration .

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